Aqueous Solubility of Rosiglitazone Sodium vs. Alternative Salt Forms at Physiological pH
Rosiglitazone sodium exhibits solubility characteristics that differ substantially from alternative salt forms, particularly under near-physiological pH conditions. While direct solubility values for the sodium salt are not reported in the same head-to-head comparison, patent data establishes a rank-order framework for salt selection. At pH 6, rosiglitazone cholinate (an amino acid salt) achieves solubility of 11.7 mg/mL, which is more than 100-fold greater than rosiglitazone maleate (<0.1 mg/mL) [1]. At pH 9.0, cholinate achieves 20.0 mg/mL, lysinate 9.4 mg/mL, maleate 5.9 mg/mL, and phosphate only 2.4 mg/mL [1]. The sodium salt form is specifically noted to improve solubility and bioavailability compared to the free base .
| Evidence Dimension | Aqueous solubility of rosiglitazone salt forms |
|---|---|
| Target Compound Data | Sodium salt: soluble in water; formulation advantage noted (no direct mg/mL value in comparative dataset) |
| Comparator Or Baseline | Cholinate: 11.7 mg/mL (pH 6), 20.0 mg/mL (pH 9.0); Lysinate: 9.4 mg/mL (pH 9.0); Maleate: <0.1 mg/mL (pH 6), 5.9 mg/mL (pH 9.0); Phosphate: 2.4 mg/mL (pH 9.0) |
| Quantified Difference | Rank order: Cholinate > Lysinate > Maleate > Phosphate at pH 9.0; at pH 6, cholinate exhibits >100× higher solubility than maleate |
| Conditions | Water solubility measured at specified pH values |
Why This Matters
Salt form selection directly impacts dissolution rate, formulation reproducibility, and bioavailability in preclinical and industrial applications; sodium and amino acid salts offer superior solubility compared to maleate, the form used in the original marketed product.
- [1] US Patent Application 20080207700. Amino Acid Salts of Rosiglitazone. Solubility data: cholinate 11.7 mg/mL at pH 6 (>100× maleate); at pH 9.0: cholinate 20.0 mg/mL, lysinate 9.4 mg/mL, maleate 5.9 mg/mL, phosphate 2.4 mg/mL. View Source
